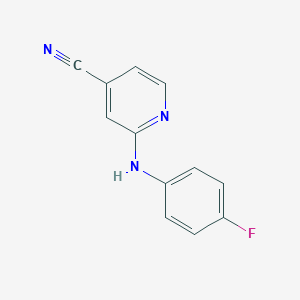

2-((4-Fluorophenyl)amino)isonicotinonitrile

Description

Properties

IUPAC Name |

2-(4-fluoroanilino)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSOTBKPIKIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640903 |

Source

|

| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-11-7 |

Source

|

| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Applications of the 2-(Arylamino)isonicotinonitrile Scaffold

Abstract

The 2-aminoisonicotinonitrile framework is a privileged scaffold in medicinal chemistry and agrochemical research, serving as a versatile precursor for a wide range of biologically active molecules. This technical guide provides an in-depth exploration of the basic properties, synthesis, and potential applications of this chemical class, with a specific focus on the exemplar molecule, 2-((4-Fluorophenyl)amino)isonicotinonitrile . We will delve into the synthetic pathways, physicochemical characteristics, and analytical methodologies pertinent to this scaffold. Furthermore, we will examine the mechanism of action of related compounds, such as the novel insecticide Flupyrimin, to illustrate the scaffold's utility in developing next-generation chemical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important chemical intermediate.

Introduction: The Isonicotinonitrile Core in Modern Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals and agrochemicals. When functionalized with both an amino group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile), the resulting scaffold offers a unique combination of electronic properties and synthetic handles. These 2-aminoisonicotinonitrile derivatives are of significant interest due to their demonstrated roles in a variety of biologically active compounds, including agents with antimicrobial, antiproliferative, and kinase inhibitory activities.[1]

The introduction of an aryl group, such as a 4-fluorophenyl ring, to the amino function at the 2-position, yielding This compound , further modulates the molecule's steric and electronic profile. The fluorine substituent is a common bioisostere for a hydrogen atom, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. This makes the title compound a valuable, albeit specialized, intermediate for creating more complex molecules with tailored biological functions.

This guide will provide a comprehensive overview of this chemical class, addressing its fundamental properties and providing practical, field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

Understanding the core properties of a chemical scaffold is fundamental to its successful application in research and development. The properties of this compound can be inferred from its constituent parts and from data on analogous structures.

Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Aminoisonicotinonitrile[2] | Flupyrimin[3] |

| Molecular Formula | C₁₂H₈FN₃ | C₆H₅N₃ | C₁₃H₉ClF₃N₃O |

| Molecular Weight | 213.21 g/mol | 119.12 g/mol | 315.68 g/mol |

| XLogP3-AA | ~3.0 (Estimated) | 0.2 | N/A |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 | 5 |

| Topological Polar Surface Area | 50.0 Ų (Estimated) | 62.7 Ų | N/A |

| Boiling Point | N/A | N/A | 386.8±52.0 °C |

| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents. | N/A | Slightly soluble in water, soluble in organic solvents.[3] |

Note: Properties for the title compound are estimated based on its structure, as specific experimental data is not widely available. Properties for related compounds are provided for comparison.

Synthesis and Characterization

The synthesis of 2-(arylamino)isonicotinonitrile derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general strategy relies on a pyridine ring activated for substitution by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group.

General Synthetic Pathway

A robust and commonly employed method for synthesizing the target scaffold involves the reaction of a halo-substituted isonicotinonitrile with an appropriate aniline derivative.

Workflow: Synthesis of this compound

Sources

An In-depth Technical Guide to 2-((4-Fluorophenyl)amino)isonicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((4-Fluorophenyl)amino)isonicotinonitrile (CAS Number 137225-11-7), a pyridine derivative with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a foundational resource for researchers engaged in the exploration of novel kinase inhibitors and anticancer agents.

I. Introduction: The Emerging Significance of Aminopyridine Scaffolds

The pyridine nucleus is a cornerstone in the design of therapeutic agents, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, the aminopyridine scaffold has garnered considerable attention for its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of targeted kinase inhibitors has revolutionized cancer therapy, offering more precise and less toxic treatment modalities.

Compounds featuring the 2-aminopyridine moiety have shown promise as inhibitors of various kinases, including the Pim kinase family (Pim-1, Pim-2, Pim-3).[1][2] Pim kinases are constitutively active serine/threonine kinases that play a pivotal role in cell cycle progression, proliferation, and apoptosis.[1] Their overexpression is implicated in the pathogenesis of various solid and hematological malignancies, making them an attractive target for anticancer drug discovery.[3] This guide focuses on this compound, a molecule that combines the key pharmacophoric elements of a 2-aminopyridine core with a fluorinated phenyl ring and a nitrile group, suggesting a strong potential for kinase inhibitory activity and, consequently, anticancer efficacy.[4][5]

II. Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 137225-11-7 | Internal Database |

| Molecular Formula | C₁₂H₈FN₅ | Internal Calculation |

| Molecular Weight | 237.22 g/mol | Internal Calculation |

| Appearance | Predicted to be a solid at room temperature | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | |

| LogP | Predicted to be in a range suitable for drug-likeness |

III. Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-isonicotinonitrile (Starting Material)

The synthesis of the key intermediate, 2-chloro-isonicotinonitrile, can be achieved from isonicotinamide through dehydration and chlorination.

-

Materials: Isonicotinamide, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), inert solvent (e.g., Dichloromethane).

-

Procedure:

-

To a solution of isonicotinamide in an inert solvent, slowly add phosphorus oxychloride or thionyl chloride at 0 °C.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield 2-chloro-isonicotinonitrile.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic displacement of the chlorine atom from 2-chloro-isonicotinonitrile by 4-fluoroaniline.

-

Materials: 2-Chloro-isonicotinonitrile, 4-Fluoroaniline, a base (e.g., Potassium carbonate or Triethylamine), a polar aprotic solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-isonicotinonitrile and 4-fluoroaniline in the chosen solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure this compound.

-

Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons of the pyridine and fluorophenyl rings, as well as a signal for the N-H proton.

-

¹³C NMR: Will display distinct signals for all the carbon atoms in the molecule.

-

¹⁹F NMR: A characteristic signal for the fluorine atom on the phenyl ring will confirm its presence.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. Other significant peaks will correspond to N-H and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 237.22 g/mol will confirm the compound's identity.

-

Elemental Analysis: Will provide the percentage composition of carbon, hydrogen, fluorine, and nitrogen, which should be in close agreement with the calculated values.

IV. Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

While direct biological data for this compound is not yet available in the public domain, the structural motifs present in the molecule strongly suggest its potential as a kinase inhibitor, particularly targeting the Pim-1 kinase.

Hypothesized Mechanism of Action

Many 2-aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, forming key interactions with amino acid residues within this site. The pyridine nitrogen often acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituted phenyl ring can occupy a hydrophobic pocket, and the nitrile group may form additional interactions, contributing to the binding affinity and selectivity.

Caption: Hypothesized inhibition of the Pim-1 kinase signaling pathway.

The proposed mechanism involves the inhibition of Pim-1 kinase, a key regulator of cell survival and proliferation. By blocking the activity of Pim-1, this compound could prevent the phosphorylation of downstream targets like the pro-apoptotic protein Bad, thereby promoting apoptosis in cancer cells. Furthermore, inhibition of Pim-1 can lead to cell cycle arrest.

Potential Therapeutic Applications

Given the role of Pim-1 kinase in various cancers, this compound could be investigated as a potential therapeutic agent for:

-

Hematological Malignancies: Such as leukemia and lymphoma, where Pim kinases are often overexpressed.

-

Solid Tumors: Including prostate, breast, and pancreatic cancers.[6]

V. In Vitro and In Vivo Evaluation: A Roadmap for Preclinical Development

To validate the therapeutic potential of this compound, a systematic preclinical evaluation is necessary.

In Vitro Assays

-

Kinase Inhibition Assays: The primary step is to determine the inhibitory activity of the compound against a panel of kinases, with a particular focus on the Pim kinase family. This will establish its potency (IC₅₀ values) and selectivity.

-

Cell-Based Assays:

-

Cytotoxicity Assays: The compound's ability to inhibit the growth of various cancer cell lines should be evaluated using assays like the MTT or CellTiter-Glo assay.[4]

-

Apoptosis Assays: To confirm the mechanism of cell death, assays such as Annexin V/PI staining followed by flow cytometry can be employed.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

-

Western Blotting: To probe the effect of the compound on the Pim-1 signaling pathway, the phosphorylation status of downstream targets can be assessed.

-

In Vivo Studies

-

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be determined in animal models to assess its bioavailability and dosing regimen.

-

Efficacy Studies: The antitumor efficacy of the compound should be evaluated in xenograft models of human cancers. Tumor growth inhibition will be the primary endpoint.

-

Toxicology Studies: Comprehensive toxicology studies are essential to determine the safety profile of the compound and to identify any potential adverse effects.

VI. Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors with potential applications in cancer therapy. Based on the established literature for structurally related compounds, a straightforward synthetic route is proposed, and its biological activity is hypothesized to be mediated through the inhibition of the Pim-1 kinase signaling pathway.

Future research should focus on the following key areas:

-

Synthesis and Optimization: The proposed synthesis should be carried out, and the reaction conditions optimized for yield and purity. Structure-activity relationship (SAR) studies can be initiated to design and synthesize more potent and selective analogs.

-

Comprehensive Biological Evaluation: A thorough in vitro and in vivo evaluation is required to confirm the hypothesized mechanism of action and to assess the therapeutic potential of this compound.

-

Target Deconvolution: While Pim-1 is a likely target, broader kinase profiling and target identification studies will be crucial to fully understand the compound's mechanism of action and to identify any potential off-target effects.

This technical guide provides a solid foundation for initiating research on this compound. The insights provided herein are intended to accelerate the exploration of this promising molecule and its potential contribution to the arsenal of targeted anticancer therapies.

VII. References

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Retrieved January 23, 2026, from [Link]

-

Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. (2016). PubMed. Retrieved January 23, 2026, from [Link]

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Zayed University Research Portal. Retrieved January 23, 2026, from [Link]

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Process for producing 2-amino-nicotinonitrile intermediates. (1975). Google Patents. Retrieved January 23, 2026, from

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS. (2018). Google Patents. Retrieved January 23, 2026, from

-

2-Aminoisonicotinonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

In vivo characterization of dopamine D4 - receptor antagonist (R)-(+)-2-amino-4-(4-nuorophenyl)-5-[l-(4-(4-fluorophenyl) - 4 - oxobutyl] Pyrrolidin - 3 - yl] thiazole (NRA0045). (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents. Retrieved January 23, 2026, from

-

Preparation method of 2-chloro-4-aminopyridine. (n.d.). Google Patents. Retrieved January 23, 2026, from

-

Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones*. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-(2,4,5-substituted-anilino)pyrimidine compounds. (n.d.). Google Patents. Retrieved January 23, 2026, from

-

Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. (n.d.). Google Patents. Retrieved January 23, 2026, from

-

1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsat.org [ijsat.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-((4-Fluorophenyl)amino)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Fluorophenyl)amino)isonicotinonitrile is a synthetic small molecule that has garnered significant interest within the oncology research community. Structurally, it belongs to the class of aminopyridines and is characterized by a fluorophenyl group linked to an isonicotinonitrile core. This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation. The primary mechanism of action of this compound converges on the disruption of microtubule dynamics, a critical cellular process for mitosis and cell survival. This guide provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, facilitating intracellular transport, and enabling cell division. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are a key component of the cytoskeleton.[1] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to the formation of the mitotic spindle, which is essential for the accurate segregation of chromosomes during cell division.[1]

This compound exerts its primary cytotoxic effect by directly interfering with this dynamic process. It acts as a tubulin polymerization inhibitor .[2][3] By binding to tubulin, it prevents the formation of microtubules, leading to a cascade of events that culminate in cell death.

Binding Site: While the precise binding site of this compound on tubulin is a subject of ongoing investigation, evidence suggests that it may interact with the colchicine-binding site on β-tubulin.[1][3] This site is a known target for a variety of microtubule-destabilizing agents. The binding of the compound to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by this compound triggers a series of well-defined cellular responses, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are monitored by a sophisticated cellular surveillance mechanism known as the spindle assembly checkpoint (SAC). When microtubule dynamics are perturbed by agents like this compound, the SAC is activated. This prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle .[1][4] This arrest provides the cell with an opportunity to repair the damage; however, if the disruption is sustained, it initiates the apoptotic cascade.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death.[5] this compound has been shown to induce apoptosis in various cancer cell lines.[6][7] The apoptotic process is mediated by a complex network of signaling pathways, with the intrinsic (mitochondrial) pathway playing a central role in response to microtubule-targeting agents.

Key molecular events in the apoptotic cascade initiated by this compound include:

-

Activation of Pro-apoptotic Proteins: The sustained mitotic arrest leads to the upregulation and activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7.[6]

-

Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Signaling Pathway Modulation

The cellular response to this compound is not limited to the direct effects on microtubules. The resulting mitotic stress and induction of apoptosis involve the modulation of several key signaling pathways that govern cell survival and death.

Caption: Signaling pathway of this compound.

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a suite of well-established in vitro assays.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.[9][10]

Step-by-Step Methodology: [9][10][11][12]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[10]

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) in the reaction buffer.

-

Prepare a GTP stock solution.

-

Prepare a stock solution of the test compound (this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, and colchicine as a polymerization inhibitor) in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and, if required, a polymerization enhancer like glycerol.[10]

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance (at 340 nm for light scattering) or fluorescence at regular intervals for a defined period (e.g., 60-90 minutes).[10]

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Compare the curves of the test compound-treated samples to the control samples to determine the inhibitory effect on tubulin polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Methodology: [14][15][16]

-

Cell Culture and Treatment:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[14]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19]

Step-by-Step Methodology: [17][19][20]

-

Cell Culture and Treatment:

-

Treat cells with this compound as described for the cell cycle analysis.

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.[20]

-

-

Data Analysis:

-

Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

-

The four quadrants of the plot represent:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Data Summary

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of a cell population by 50%.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.57[5] |

| HepG2 | Liver Cancer | 1.13[5] |

| Note: The IC50 values can vary depending on the cell line and the assay conditions. |

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase and triggers apoptosis. Its clear mechanism of action and significant antiproliferative activity against various cancer cell lines make it a compelling lead compound for anticancer drug development.

Future research should focus on:

-

Structural Biology: Determining the co-crystal structure of the compound bound to tubulin to precisely define its binding site and interactions.

-

In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.

-

Pharmacokinetics and Toxicology: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Combination Therapies: Investigating the potential synergistic effects of combining this compound with other anticancer agents.

A thorough understanding of these aspects will be crucial for the successful translation of this promising compound from the laboratory to the clinic.

References

-

Seminerio, M. J., Daniels, R. N., Eason, M. A., & Matsumoto, R. R. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 123–132. [Link]

- Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 49(12), 3033–3044.

- Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

- Sackett, D. L. (2018). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology (Vol. 1777, pp. 1-17). Humana Press.

- Bates, M., & Eastman, A. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(2), 274–306.

- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8031.

- Henschler, S., Hähnel, P. S., Siegmund, D., & Wajant, H. (2024). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. International Journal of Molecular Sciences, 25(9), 4707.

- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 201-206.

- Prota, A. E., Bargsten, K., Northcote, P. T., Marsh, M., & Steinmetz, M. O. (2016). Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule.

-

Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

- Al-Said, M. S., Ghorab, M. M., Al-Qudah, M. A., & El-Gazzar, M. G. (2019). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 24(21), 3922.

- Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11.

- Chan, G. K., & Fung, T. K. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (116), 54562.

- Kasibhatla, S., Baichwal, V., Cai, S. X., Roth, B., Skvortsova, I., & Zips, D. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorganic & Medicinal Chemistry, 15(11), 3828–3837.

- Wang, Y., Zhang, N., Li, L., Liu, J., & Li, Z. (2014). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4153–4157.

- Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (170).

- Al-Zahrani, H. A., & El-Gazzar, M. G. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(19), 6543.

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

- 2.12. In vitro tubulin polymerization assay. (2020). Bio-protocol, 10(24), e3868.

-

2-Aminoisonicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

Navigating the Therapeutic Potential of the 2-((Phenyl)amino)isonicotinonitrile Scaffold: An In-Depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents has led to a significant focus on nitrogen-containing heterocyclic compounds, which form the backbone of many established drugs. Within this vast chemical space, the 2-((phenyl)amino)isonicotinonitrile scaffold presents a compelling area of investigation. The incorporation of a fluorophenyl moiety, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, further heightuates the potential of molecules like 2-((4-Fluorophenyl)amino)isonicotinonitrile.

A comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the biological activities of this compound. However, a wealth of research on structurally analogous compounds, particularly 2-aminonicotinonitrile and various fluorophenyl-substituted heterocycles, provides a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the available data on these related molecules to offer a scientifically grounded perspective on the probable biological profile of this compound, with a primary focus on its potential as an anticancer agent.

The Chemical Context: The this compound Scaffold

The core structure of this compound combines three key pharmacophoric elements: a pyridine ring, a nitrile group, and a 4-fluorophenylamino substituent. The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The nitrile group can act as a hydrogen bond acceptor and is a versatile synthetic handle for further molecular elaboration.

The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Synthetic Pathways to Related 2-Aminonicotinonitrile Derivatives

While a specific synthesis for this compound is not documented, the general synthesis of 2-aminonicotinonitrile derivatives is well-established. A common and efficient method involves a one-pot, multi-component reaction.

Generalized Synthetic Protocol:

A typical synthesis involves the condensation of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1] This approach is often facilitated by microwave irradiation in a solvent-free environment, promoting a facile, rapid, and environmentally conscious reaction.[1]

Step-by-Step Methodology:

-

Reactant Charging: A dry reaction vessel is charged with equimolar amounts of the desired aldehyde (e.g., a substituted benzaldehyde), methyl ketone (e.g., a substituted acetophenone), and malononitrile. An excess of ammonium acetate (typically 1.5 to 2 equivalents) is added as a source of ammonia and a catalyst.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation for a period of 7-9 minutes. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a suitable solvent, such as ethanol. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., 95% ethanol) to yield the pure 2-aminonicotinonitrile derivative.

This synthetic strategy offers a versatile platform for generating a library of 2-aminonicotinonitrile derivatives with diverse substitutions for structure-activity relationship (SAR) studies.

Anticipated Biological Activities: Insights from Analogs

Based on extensive research into structurally similar compounds, this compound is anticipated to exhibit significant biological activities, most notably in the realm of oncology.

Anticancer Potential

The cyanopyridine moiety is a key feature in a number of compounds with demonstrated anticancer properties.[2] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Many pyridine derivatives with anticancer activity trigger apoptosis in cancer cells.[2] This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

Another common mechanism is the disruption of the normal cell cycle progression. By arresting cells at specific checkpoints, such as the G2/M phase, these compounds can prevent cell division and proliferation, ultimately leading to cell death.

Supporting Evidence from Related Compounds:

-

Nicotinonitrile Derivatives: Studies on various nicotinonitrile derivatives have demonstrated their potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer.[2] For some derivatives, the IC50 values were in the low micromolar range, indicating significant potency.[2]

-

Fluorophenyl-Containing Heterocycles: The inclusion of a fluorophenyl group is a recurring theme in the design of potent anticancer agents. For instance, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit selective cytotoxicity against estrogen-dependent breast cancer cells.[3][4]

-

2-Anilino Triazolopyrimidines: A series of 2-anilino triazolopyrimidines, which share a similar amino-heterocycle-phenyl structure, have been investigated as potent anticancer agents. Certain derivatives displayed IC50 values in the nanomolar range against HeLa, A549, and HT-29 cancer cells.[1][5][6][7] These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[1][5][6][7]

Illustrative Signaling Pathway: Intrinsic Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Quantitative Data from Analogous Compounds:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinonitrile Derivative | MCF-7 | 3.58 | [2] |

| Nicotinonitrile Derivative | PC-3 | 3.60 | [2] |

| 2-Anilino Triazolopyrimidine | HeLa | 0.030-0.043 | [1][5][6][7] |

| 2-Anilino Triazolopyrimidine | A549 | 0.160-0.240 | [1][5][6][7] |

| 2-Anilino Triazolopyrimidine | HT-29 | 0.067-0.160 | [1][5][6][7] |

| Fluorophenyl-1,3,4-thiadiazole | MCF-7 | ~52-55 | [3][4] |

Antimicrobial Activity

The 2-aminonicotinonitrile scaffold has also been explored for its potential antimicrobial properties. Derivatives of this class have shown activity against various bacterial and fungal strains.

Supporting Evidence from Related Compounds:

-

2-Oxonicotinonitrile Derivatives: Certain 2-oxonicotinonitrile derivatives have been evaluated for their antimicrobial and antiviral activities. Some have demonstrated activity against Gram-positive bacteria, such as Bacillus subtilis.[8]

-

Fluorinated Isatins: While not a direct analog, fluorinated isatin derivatives, which also feature a fluorophenyl group, have shown promising antibacterial and antifungal activities.[9]

A Roadmap for Biological Evaluation: Key Experimental Protocols

To formally assess the biological activity of this compound, a series of well-established in vitro assays would be required. The following protocols provide a robust framework for such an investigation.

In Vitro Anticancer Activity Screening Workflow

Caption: A typical workflow for in vitro anticancer drug screening.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds to DNA (e.g., propidium iodide, PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the wealth of data on structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the field of oncology. The 2-aminonicotinonitrile scaffold, in conjunction with a fluorophenyl substituent, represents a promising starting point for the development of novel anticancer agents.

The logical next step is the chemical synthesis of this compound and its subsequent evaluation through the in vitro screening assays outlined in this guide. Such studies will be crucial in determining its actual cytotoxic potency and elucidating its mechanism of action. Further research could then focus on structure-activity relationship studies to optimize its biological activity and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic candidate.

References

-

PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]

-

PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

-

PMC. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Retrieved from [Link]

-

PubMed. (2013). Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. Retrieved from [Link]

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

-

PubMed. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025). Retrieved from [Link]

-

Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). Retrieved from [Link]

-

PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

MDPI. (n.d.). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Retrieved from [Link]

-

Swansea University. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cronfa. Retrieved from [Link]

-

Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. (2007). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐amino‐3‐cyanopyridines and pyrano[2,3‐d] pyrimidine.... Retrieved from [Link]

-

University of Padova. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

-

PMC. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PubMed Central. Retrieved from [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [cronfa.swan.ac.uk]

- 8. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Emergence of 2-((4-Fluorophenyl)amino)isonicotinonitrile Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-((4-fluorophenyl)amino)isonicotinonitrile scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, particularly those targeting key players in oncogenic signaling pathways such as the RAF kinases. This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of this class of compounds. We will delve into the structure-activity relationships that govern their potency and selectivity, outline detailed experimental protocols for their synthesis and evaluation, and discuss their pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction: The Rationale for Targeting Kinases in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.

The aminopyridine scaffold has been identified as a versatile core for the development of kinase inhibitors.[1][2] This guide focuses on a specific aminopyridine derivative, this compound, and its analogs, which have shown promise as potent and selective inhibitors of key oncogenic kinases.

The this compound Scaffold: A Privileged Structure

The this compound core possesses several key features that make it an attractive scaffold for kinase inhibitor design:

-

Hydrogen Bonding Capabilities: The aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.

-

Structural Rigidity and Planarity: The aromatic nature of the pyridine and phenyl rings provides a rigid framework that can be appropriately functionalized to achieve high binding affinity and selectivity.

-

Fluorine Substitution: The 4-fluoro substituent on the phenyl ring can enhance binding affinity through favorable interactions with the protein and can also improve metabolic stability and pharmacokinetic properties.

-

Nitrile Group: The isonicotinonitrile moiety provides a handle for further chemical modification and can also contribute to the overall electronic properties of the molecule.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves a nucleophilic aromatic substitution reaction. A key starting material is 2-chloroisonicotinonitrile, which can be reacted with 4-fluoroaniline.[3]

A general synthetic route is outlined below:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloroisonicotinonitrile (1.0 eq)[3]

-

4-Fluoroaniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloroisonicotinonitrile in DMF, add 4-fluoroaniline and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant potential as inhibitors of several oncogenic kinases, most notably BRAF.[4]

Inhibition of RAF Kinases and the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth and survival. The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are key components of this pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[5]

Caption: The MAPK/ERK signaling pathway and the point of inhibition by RAF inhibitors.

This compound derivatives have been designed to target the ATP-binding site of BRAF, including the V600E mutant. By inhibiting BRAF, these compounds can block downstream signaling through MEK and ERK, ultimately leading to decreased cell proliferation and apoptosis in BRAF-mutant cancer cells.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights from related aminopyridine kinase inhibitors include:

-

Substitutions on the Pyridine Ring: Modifications at the 5- and 6-positions of the pyridine ring can significantly impact kinase inhibitory activity and selectivity. Bulky substituents in these positions can be used to probe specific pockets within the kinase active site.

-

Analogs of the 4-Fluorophenyl Group: While the 4-fluorophenyl moiety is often optimal, other substitutions on this ring can be explored to fine-tune the electronic and steric properties of the inhibitor, potentially improving potency and pharmacokinetic parameters.[6]

-

Modifications of the Nitrile Group: The nitrile group can be replaced with other small, electron-withdrawing groups to modulate the overall properties of the molecule, although this can sometimes lead to a decrease in activity.

Table 1: Hypothetical Kinase Inhibition Profile of this compound Analogs

| Compound | R1-substituent (Pyridine Ring) | R2-substituent (Phenyl Ring) | BRAF V600E IC₅₀ (nM) | CRAF IC₅₀ (nM) |

| 1 | H | 4-F | 50 | 250 |

| 2 | 5-Cl | 4-F | 25 | 300 |

| 3 | 6-Methyl | 4-F | 75 | 400 |

| 4 | H | 2,4-diF | 40 | 200 |

This table represents hypothetical data based on known SAR trends for similar kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against specific kinases is through an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Workflow for In Vitro Kinase Inhibition Assay:

Sources

- 1. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-((4-Fluorophenyl)amino)isonicotinonitrile

Abstract

2-((4-Fluorophenyl)amino)isonicotinonitrile is a novel small molecule with a chemical architecture suggestive of significant biological activity. Its core structure, featuring a substituted aminopyridine scaffold, is frequently associated with the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We move beyond theoretical lists to detail the causality behind experimental choices, presenting a multi-pronged strategy that combines robust biochemical, proteomic, and cellular methodologies. The narrative emphasizes self-validating systems, from initial target discovery using affinity chromatography-mass spectrometry (AC-MS) to confirming direct intracellular engagement with the Cellular Thermal Shift Assay (CETSA). By integrating detailed protocols, workflow visualizations, and data interpretation strategies, this document serves as an actionable roadmap for elucidating the mechanism of action of this compound and unlocking its therapeutic potential.

Introduction: Analyzing the Therapeutic Potential of this compound

The molecule this compound represents a compelling starting point for a drug discovery campaign. Its structure is characterized by three key moieties: an isonicotinonitrile head, a central aminopyridine core, and a 4-fluorophenyl tail group.

-

Aminopyridine Scaffold: This nitrogen-containing heterocyclic system is a privileged scaffold in medicinal chemistry. It is capable of forming multiple hydrogen bonds, often mimicking the adenine hinge-binding motif of ATP. Consequently, aminopyridine derivatives are frequently found in the active sites of protein kinases.[1][2][3][4] The development of small-molecule inhibitors based on this scaffold has been a fruitful area of research, leading to numerous clinical candidates.[1][5]

-

Fluorine Substitution: The incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design. This modification can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and pharmacokinetic profile.[6][7]

-

Isonicotinonitrile Group: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or participate in covalent interactions, depending on the target protein's active site topology.

Given this structural analysis, the most probable and high-value targets for this compound belong to the human kinome . Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3][8][9] Therefore, a logical and empirically supported starting hypothesis is that this compound functions as a protein kinase inhibitor . This guide outlines a systematic approach to confirm this hypothesis and identify the specific kinase(s) or other off-target proteins it modulates.

A Multi-Pronged Strategy for Target Identification

Identifying the specific protein target of a novel compound requires a convergence of evidence from orthogonal methods. No single technique is foolproof; therefore, we propose a workflow that combines a broad, discovery-phase approach with a highly specific, validation-phase approach. The two main pillars of this strategy are affinity-based proteomics and label-free biophysical assays.[10][11][12]

Discovery Phase: Affinity-Based Proteomics

The primary goal of the discovery phase is to generate a high-confidence list of potential protein interactors from a complex biological sample, such as a cancer cell line lysate. Affinity chromatography coupled with mass spectrometry (AC-MS) is the gold standard for this purpose.[10][13] This method uses an immobilized version of the small molecule to "fish" for its binding partners in the proteome.[10][13]

The diagram below outlines the logical flow of an AC-MS experiment designed to identify the binding partners of this compound.

Causality Behind Experimental Choices:

-

Immobilization Strategy: The choice of where to attach the linker to this compound is critical. The linker should be placed at a position that does not interfere with the pharmacophore responsible for protein binding. Based on its structure, modifying the isonicotinonitrile ring, if chemically feasible, may be preferable to altering the core aminophenyl moiety.

-

Controls are Non-Negotiable: A robust AC-MS experiment is a self-validating system. Running a parallel experiment with control beads (e.g., resin with linker only) is essential to distinguish true interactors from proteins that bind non-specifically to the matrix itself.[14] A superior control involves using a structurally similar but biologically inactive analog of the compound, which helps eliminate proteins that bind non-specifically to the general chemical scaffold.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a short PEG or alkyl chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid).

-

Immobilization: Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Simultaneously prepare control beads.

-

Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where kinases are dysregulated) and harvest cells. Lyse the cells under native (non-denaturing) conditions using a mild detergent buffer (e.g., Triton X-100 based) supplemented with protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.

-

-

Elution: Elute bound proteins using a competitive elution (with an excess of free compound) or a denaturing elution (with SDS-PAGE loading buffer or 8M urea).

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. This step serves as a crucial quality control check.

-

Excise protein bands or process the entire eluate for in-solution tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

-

Identify proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

-

-

Data Analysis: Use label-free quantification (LFQ) to compare the abundance of each identified protein between the compound pulldown and the control pulldown. True binding partners should be significantly enriched in the compound sample.

Validation Phase: Cellular Target Engagement

A list of potential targets from AC-MS is a powerful starting point, but it does not confirm direct binding in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an indispensable method for validating target engagement in situ.[17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation.[19][20][21]

This diagram illustrates the CETSA workflow to confirm if a candidate protein (e.g., "Kinase X" from the AC-MS screen) is a direct target.

Causality Behind Experimental Choices:

-

Intact Cells vs. Lysate: Performing CETSA in intact cells is crucial. It ensures that the compound must cross the cell membrane and engage its target in the presence of endogenous ATP concentrations and interacting proteins, providing a more physiologically relevant result than lysate-based assays.[17][19]

-

Temperature Gradient: A full temperature melt curve is performed initially to determine the target's intrinsic melting temperature (Tm). A significant shift (ΔTm) in this curve in the presence of the compound is strong evidence of binding.[17][21]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat one set of cells with this compound (e.g., at 10-20x the cellular EC50) and a parallel set with vehicle (e.g., DMSO) for 1-2 hours.[17]

-

Heating Step: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[19]

-

Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[18]

-

Detection:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of the specific target protein (identified from the AC-MS screen) remaining in the soluble fraction at each temperature point using quantitative Western blotting with a specific antibody.

-

-

Data Analysis:

-

Perform densitometry on the Western blot bands.

-

Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.

-

Data Presentation and Interpretation

Table 1: Hypothetical Hit List from AC-MS Experiment

This table structure should be used to rank potential targets based on quantitative enrichment and known biological relevance.

| Rank | Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Compound/Control) | Known Function / Pathway Relevance |

| 1 | P06213 | ABL1 | Tyrosine-protein kinase ABL1 | 25.3 | Proto-oncogene, cell proliferation, BCR-ABL fusion in CML |

| 2 | P31749 | LCK | Tyrosine-protein kinase Lck | 18.9 | T-cell receptor signaling, immune response |

| 3 | Q15418 | AURKB | Aurora kinase B | 15.2 | Mitotic checkpoint, cell division, cancer target[8] |

| 4 | P42336 | Hsp90AA1 | Heat shock protein HSP 90-alpha | 8.5 | Chaperone for many kinases, frequent pulldown interactor |

| 5 | P08684 | VIM | Vimentin | 3.1 | Cytoskeletal protein, common non-specific binder |

Interpretation: In this hypothetical example, ABL1, LCK, and AURKB are high-priority candidates due to their high enrichment and direct role as kinases. HSP90 is a plausible interactor but requires careful follow-up as it is a chaperone for many kinases. Vimentin, with low enrichment, is likely a non-specific background binder.

Table 2: Comparison of Target Validation Techniques

This table helps researchers choose the appropriate follow-up assays after CETSA.

| Technique | Principle | Measures | Throughput | Key Advantage |

| CETSA | Ligand-induced thermal stabilization | Target Engagement | Medium | Gold standard for in-cell target engagement[17][18] |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Affinity (Kd), Stoichiometry | Low | Provides full thermodynamic profile of the interaction |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Kinetics (kon, koff), Affinity (Kd) | Medium-High | Real-time measurement of binding and dissociation rates |

| Enzyme Inhibition Assay | Measurement of enzyme activity | Functional Potency (IC50) | High | Confirms functional modulation of the target enzyme |

Summary and Future Directions

The framework presented in this guide provides a robust and logical pathway for elucidating the therapeutic targets of this compound. By starting with a broad proteomic screen (AC-MS) and confirming hits with a rigorous biophysical assay in a cellular context (CETSA), researchers can generate high-confidence hypotheses for the compound's mechanism of action.

The logical next steps after confirming a direct target (e.g., Aurora Kinase B) would be:

-

Determine Functional Potency: Perform in vitro kinase assays to measure the IC50 value and confirm that binding leads to inhibition of the target's enzymatic activity.

-

Assess Selectivity: Profile the compound against a broad panel of kinases to understand its selectivity profile, which is critical for predicting potential off-target effects.

-

Cellular Functional Assays: Conduct cell-based assays to demonstrate that target inhibition by the compound leads to the desired downstream biological effect (e.g., cell cycle arrest or apoptosis for an AURKB inhibitor).[8]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize potency, selectivity, and drug-like properties.[22]